molecular formula C14H12N2O B8194072 4-Amino-4'-methoxy-[1,1'-biphenyl]-3-carbonitrile

4-Amino-4'-methoxy-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B8194072
M. Wt: 224.26 g/mol
InChI Key: ACUFWXLQSLXCFN-UHFFFAOYSA-N
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Description

4-Amino-4’-methoxy-[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C14H11NO. It is a biphenyl derivative characterized by the presence of an amino group, a methoxy group, and a carbonitrile group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4’-methoxy-[1,1’-biphenyl]-3-carbonitrile typically involves a multi-step process. One common method includes the nitration of 4-methoxybiphenyl followed by reduction to introduce the amino group. The final step involves the introduction of the carbonitrile group through a cyanation reaction. The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide and catalysts to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of 4-Amino-4’-methoxy-[1,1’-biphenyl]-3-carbonitrile may involve large-scale nitration and reduction processes, followed by cyanation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4’-methoxy-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted biphenyl compounds with various functional groups.

Scientific Research Applications

4-Amino-4’-methoxy-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-4’-methoxy-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The carbonitrile group can also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-4’-cyanobiphenyl: Similar structure but lacks the amino group.

    4-Amino-4’-cyanobiphenyl: Similar structure but lacks the methoxy group.

    4-Methoxy-4’-aminobiphenyl: Similar structure but lacks the carbonitrile group.

Uniqueness

4-Amino-4’-methoxy-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of all three functional groups (amino, methoxy, and carbonitrile) on the biphenyl scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-amino-5-(4-methoxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-17-13-5-2-10(3-6-13)11-4-7-14(16)12(8-11)9-15/h2-8H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUFWXLQSLXCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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